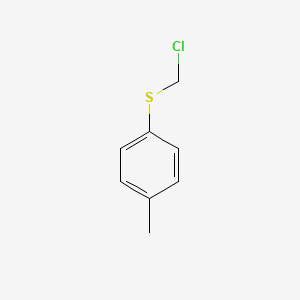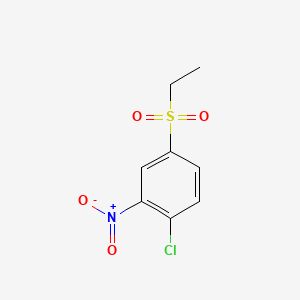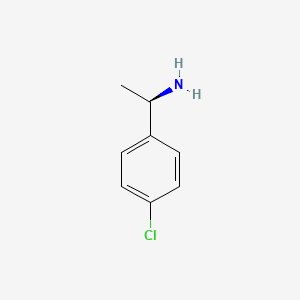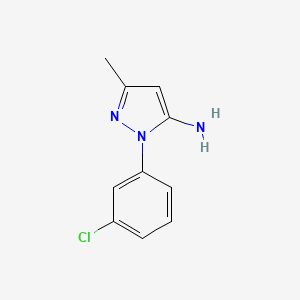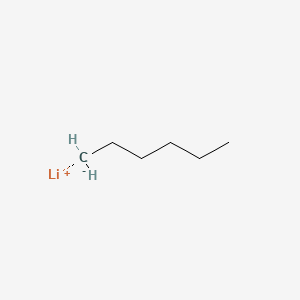
Ácido 4'-trifluorometoxibiphenyl-4-carboxílico
Descripción general
Descripción
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which also contains a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in lipid metabolism .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in the metabolic pathways .
Biochemical Pathways
Related compounds have been known to affect pathways involved in lipid metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has been tested as an effective hypolipidemic agent in animal species. It has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can potentially affect the action of the compound .
Análisis Bioquímico
Biochemical Properties
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It has been shown to interact with enzymes involved in lipid biosynthesis and degradation, leading to a reduction in serum cholesterol and triglyceride levels . This interaction suggests that 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid may act as an effective hypolipidemic agent, potentially beneficial for treating hyperlipidemia .
Cellular Effects
The effects of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in lipid metabolism, thereby altering the metabolic profile of cells . Additionally, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid can impact cell signaling pathways related to lipid homeostasis, further emphasizing its role in cellular lipid regulation.
Molecular Mechanism
At the molecular level, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in lipid biosynthesis, such as HMG-CoA reductase, leading to decreased cholesterol synthesis . This inhibition is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid may influence gene expression by modulating transcription factors involved in lipid metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid has been associated with sustained reductions in lipid levels, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively reduces serum cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, influencing metabolic flux and metabolite levels . These interactions result in decreased cholesterol synthesis and increased lipid degradation, contributing to its hypolipidemic effects.
Transport and Distribution
Within cells and tissues, 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is crucial for its therapeutic efficacy, ensuring that it reaches the desired cellular compartments.
Subcellular Localization
The subcellular localization of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and biomolecules, facilitating its role in lipid metabolism.
Métodos De Preparación
The synthesis of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid include:
4’-Trifluoromethyl-biphenyl-3-carboxylic acid: This compound has a similar biphenyl structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound features a fluorine atom attached to the biphenyl structure.
The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGBLHLQLDTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375321 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-11-7 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
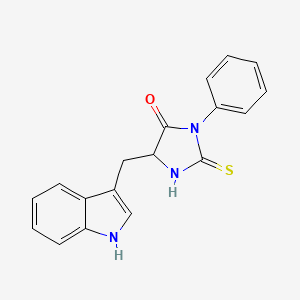
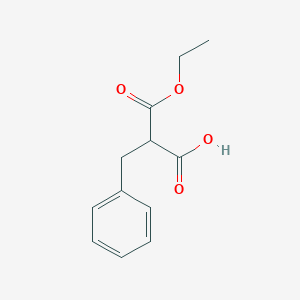
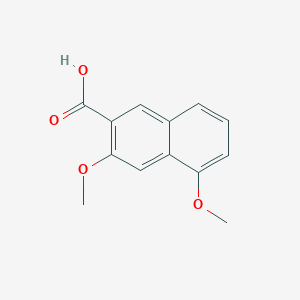
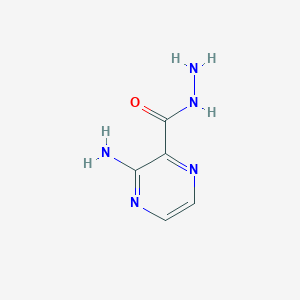
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1586663.png)
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)
